molecular formula C26H33N5O2 B2902989 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923257-83-4

4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B2902989
CAS No.: 923257-83-4
M. Wt: 447.583
InChI Key: FHTLJAWYFCXRMK-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound known for its unique structural characteristics and significant chemical properties. This compound finds diverse applications in various scientific fields due to its specific molecular interactions and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide generally involves multi-step organic reactions starting from commercially available starting materials. The process includes:

  • Formation of the Pyrimidine Ring: The diethylamino group is introduced into the pyrimidine ring via nucleophilic substitution reactions.

  • Coupling Reactions: The intermediate pyrimidine compound undergoes coupling with an aniline derivative.

  • Acylation: The final step involves the acylation of the amine group with 4-butoxybenzoic acid to form the target compound.

Industrial Production Methods

Industrially, this compound is synthesized through large-scale batch processes. The reaction conditions, including temperature, solvent, and catalysts, are optimized for maximum yield and purity. Purification typically involves crystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions including:

  • Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate.

  • Reduction: Commonly involves reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are observed, particularly in the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous or acidic medium.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or alkoxides.

Major Products

The products from these reactions depend on the site and nature of the reaction. For instance, oxidation might yield corresponding quinones, while reduction could generate amines or alcohols depending on the degree of reduction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity patterns are studied to develop new synthetic methodologies.

Biology

In biology, 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is used in research to study cellular processes and mechanisms due to its ability to interact with specific biological targets.

Medicine

Medicinally, this compound is explored for its potential therapeutic applications. It shows promise in the development of new drugs targeting specific pathways and receptors.

Industry

Industrially, it is utilized in the manufacture of advanced materials and specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it might bind to a receptor, blocking the action of a natural ligand and thereby modulating cellular responses.

Comparison with Similar Compounds

4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific molecular structure which offers distinct reactivity and interaction patterns. Similar compounds might include:

  • 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

  • 4-butoxy-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide

These compounds share structural similarities but differ in functional groups or substitutions, leading to variations in their chemical and biological properties.

That's quite a detailed dive into the compound! Does anything else come to mind that you want to explore?

Properties

IUPAC Name

4-butoxy-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2/c1-5-8-17-33-23-15-9-20(10-16-23)25(32)28-21-11-13-22(14-12-21)29-26-27-19(4)18-24(30-26)31(6-2)7-3/h9-16,18H,5-8,17H2,1-4H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLJAWYFCXRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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